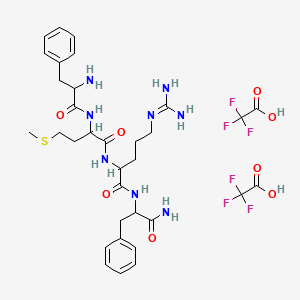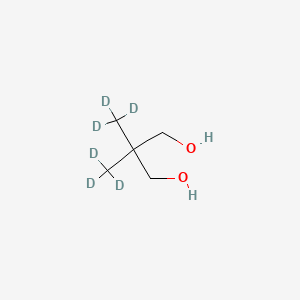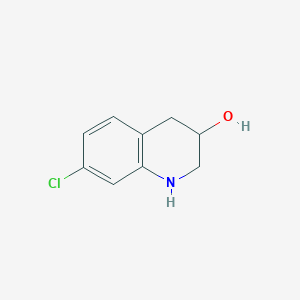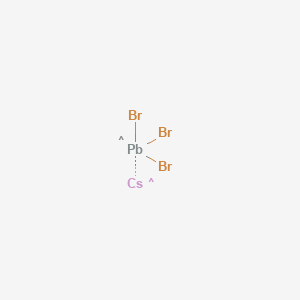
H-DL-Phe-DL-Met-DL-Arg-DL-Phe-NH2.2TFA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
H-DL-Phenylalanine-DL-Methionine-DL-Arginine-DL-Phenylalanine-NH2.2TFA is a synthetic peptide compound. It is a derivative of the neuropeptide Phe-Met-Arg-Phe-NH2, which is known for its role in activating potassium channels in peptidergic neurons
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Phenylalanine-DL-Methionine-DL-Arginine-DL-Phenylalanine-NH2.2TFA typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, DL-Phenylalanine, is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid, DL-Methionine, is coupled using a coupling reagent such as N,N’-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt).
Repetition: The deprotection and coupling steps are repeated for DL-Arginine and DL-Phenylalanine.
Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:
Automated SPPS: Utilizing automated synthesizers to perform the repetitive deprotection and coupling steps.
Large-Scale Purification: Employing large-scale HPLC systems for purification.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
H-DL-Phenylalanine-DL-Methionine-DL-Arginine-DL-Phenylalanine-NH2.2TFA undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: The arginine residue can undergo substitution reactions, particularly at the guanidino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid can be used for oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions at the arginine residue.
Major Products
Oxidation Products: Methionine sulfoxide and methionine sulfone.
Reduction Products: Reduced methionine.
Substitution Products: Substituted arginine derivatives.
科学的研究の応用
H-DL-Phenylalanine-DL-Methionine-DL-Arginine-DL-Phenylalanine-NH2.2TFA has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in modulating ion channels and its effects on neuronal activity.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical chemistry.
作用機序
The compound exerts its effects by activating potassium channels in peptidergic neurons. The mechanism involves:
Binding: The peptide binds to specific sites on the potassium channel.
Activation: This binding induces a conformational change in the channel, leading to its opening.
Ion Flow: The open channel allows potassium ions to flow through, modulating neuronal activity.
類似化合物との比較
Similar Compounds
Phe-Met-Arg-Phe-NH2: The parent compound, known for its role in activating potassium channels.
Phe-Met-Arg-Phe-Ac: An acetate derivative with similar biological activity.
Phe-Met-Arg-Phe-TFA: A trifluoroacetate derivative with enhanced stability.
Uniqueness
H-DL-Phenylalanine-DL-Methionine-DL-Arginine-DL-Phenylalanine-NH2.2TFA is unique due to its specific sequence and the presence of trifluoroacetate groups, which enhance its stability and solubility. This makes it particularly useful in research settings where stability and solubility are critical .
特性
分子式 |
C33H44F6N8O8S |
|---|---|
分子量 |
826.8 g/mol |
IUPAC名 |
N-(1-amino-1-oxo-3-phenylpropan-2-yl)-2-[[2-[(2-amino-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C29H42N8O4S.2C2HF3O2/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20;2*3-2(4,5)1(6)7/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34);2*(H,6,7) |
InChIキー |
XVODPBULIXCTET-UHFFFAOYSA-N |
正規SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate](/img/structure/B12311806.png)

![[(3aR,4R,6Z,9S,10E,11aR)-9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12311811.png)

![3,3-Dimethyl-octahydrocyclopenta[b]pyrrole](/img/structure/B12311827.png)




![1-Methyl-2-methylidene-9-propan-2-yl-5-oxatricyclo[5.4.0.03,8]undecan-4-one](/img/structure/B12311857.png)
![4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine](/img/structure/B12311860.png)


